3-(p-Fluorobenzoyloxy)tropane

Descripción

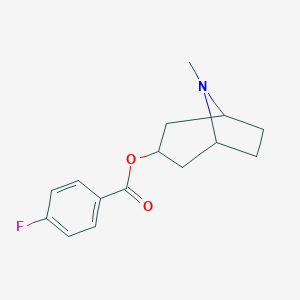

Structure

3D Structure

Propiedades

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFSLSXLYAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023632 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498558-69-3 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(p-Fluorobenzoyloxy)tropane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and biological activity of the tropane (B1204802) derivative, 3-(p-Fluorobenzoyloxy)tropane. This compound, a structural analog of cocaine, is of significant interest in neuroscience and pharmacology due to its interaction with the dopamine (B1211576) transporter (DAT). This document details the stereospecific synthesis of its 3α and 3β isomers, provides a summary of their characterization data, and outlines the experimental protocols for their preparation and analysis.

Introduction

This compound is a synthetic compound featuring the characteristic 8-azabicyclo[3.2.1]octane core of tropane alkaloids. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission.[1] By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration of this neurotransmitter, leading to stimulant effects. The stereochemistry at the C-3 position of the tropane ring significantly influences its binding affinity for the DAT, with the 3β-isomer demonstrating higher potency. This document will focus on the synthesis and characterization of both the 3α and 3β stereoisomers.

Synthesis of this compound Isomers

The synthesis of this compound is achieved through the esterification of a tropane alcohol with 4-fluorobenzoyl chloride. The stereochemistry of the final product is dictated by the choice of the starting tropane alcohol.[2][3][4] The 3α-isomer is synthesized from tropine (B42219), while the 3β-isomer is prepared from pseudotropine.[2][4]

Synthesis of 3α-(p-Fluorobenzoyloxy)tropane

The 3α-isomer is synthesized by the reaction of tropine with 4-fluorobenzoyl chloride in an anhydrous solvent.

Reaction Scheme:

Caption: Synthesis of 3α-(p-Fluorobenzoyloxy)tropane.

Synthesis of 3β-(p-Fluorobenzoyloxy)tropane

Similarly, the 3β-isomer is synthesized by reacting pseudotropine with 4-fluorobenzoyl chloride in an anhydrous solvent.

Reaction Scheme:

Caption: Synthesis of 3β-(p-Fluorobenzoyloxy)tropane.

Characterization Data

The 3α and 3β isomers of this compound can be distinguished by various analytical techniques. While their electron-impact mass spectra are nearly identical, they are separable by gas chromatography (GC), and ¹⁹F NMR spectroscopy is a particularly useful tool for their differentiation.[5][6][7][8]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₈FNO₂ |

| Molar Mass | 263.31 g/mol [2] |

| Appearance | White crystalline solid |

Spectroscopic and Chromatographic Data (Predicted and Reported)

| Analysis | 3α-isomer | 3β-isomer |

| ¹H NMR | Distinct chemical shifts and coupling constants for the C-3 proton due to the axial orientation of the p-fluorobenzoyloxy group.[2] | Distinct chemical shifts and coupling constants for the C-3 proton due to the equatorial orientation of the p-fluorobenzoyloxy group.[2] |

| ¹³C NMR | Unique resonances for the tropane ring carbons, particularly C-3. | Unique resonances for the tropane ring carbons, particularly C-3. |

| ¹⁹F NMR | A distinct chemical shift for the fluorine atom.[5][6][7][8] | A different and distinct chemical shift for the fluorine atom compared to the 3α-isomer.[5][6][7][8] |

| GC Retention Time | Separable from the 3β-isomer.[5][6][7][8] | Separable from the 3α-isomer.[5][6][7][8] |

| Mass Spectrometry (EI) | Nearly identical fragmentation pattern to the 3β-isomer.[5][6][7][8] | Nearly identical fragmentation pattern to the 3α-isomer.[5][6][7][8] |

Biological Activity: Dopamine Transporter Inhibition

This compound acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and thereby increasing its concentration and prolonging its signaling.[1][9][10] This mechanism is the basis for its stimulant properties. The 3β isomer exhibits a significantly higher binding affinity for the DAT compared to the 3α isomer.

Dopamine Transporter Binding Affinity

| Isomer | Kᵢ (nM) for DAT |

| 3α-isomer | Lower affinity |

| 3β-isomer | Higher affinity |

Signaling Pathway

The following diagram illustrates the mechanism of dopamine reuptake inhibition by this compound.

Caption: Dopamine reuptake inhibition by this compound.

Experimental Protocols

General Synthesis Protocol for this compound Isomers

Materials:

-

Tropine (for 3α-isomer) or Pseudotropine (for 3β-isomer)

-

4-Fluorobenzoyl chloride

-

Anhydrous dichloromethane (B109758) (or toluene)

-

Triethylamine (B128534) (or other suitable base)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Dissolve the tropane alcohol (tropine or pseudotropine) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of 4-fluorobenzoyl chloride in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound isomer.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is performed on a gas chromatograph coupled to a mass spectrometer. A suitable capillary column (e.g., DB-5ms) is used for the separation of the isomers.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized compounds.

Dopamine Transporter Binding Assay Protocol (General)

Materials:

-

Cell membranes expressing the human dopamine transporter (hDAT)

-

Radioligand (e.g., [³H]WIN 35,428)

-

Test compounds (3α- and 3β-(p-Fluorobenzoyloxy)tropane)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Non-specific binding inhibitor (e.g., cocaine or unlabeled WIN 35,428)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, incubate the hDAT-expressing cell membranes with the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-specific inhibitor).

-

After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of the 3α and 3β isomers of this compound. The stereospecific synthesis allows for the targeted production of each isomer, which is crucial given their differing affinities for the dopamine transporter. The analytical methods described herein provide a robust framework for the characterization and differentiation of these compounds. The information presented is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the structure-activity relationships of tropane-based dopamine transporter inhibitors.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Research Chemical [benchchem.com]

- 4. This compound|Research Chemical [benchchem.com]

- 5. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The syntheses and characterization 3β‐(4‐fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. - Drugs and Alcohol [drugsandalcohol.ie]

- 9. cpn.or.kr [cpn.or.kr]

- 10. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 3-(p-Fluorobenzoyloxy)tropane at the Dopamine Transporter (DAT)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the molecular mechanism of action of 3-(p-Fluorobenzoyloxy)tropane (pFBT), a synthetic tropane (B1204802) derivative, at the human dopamine (B1211576) transporter (DAT). As a structural analog of cocaine, pFBT primarily functions as a potent and selective dopamine reuptake inhibitor.[1] This guide details its binding characteristics, its effect on the conformational dynamics of DAT, and the functional consequences of this interaction. Furthermore, it supplies detailed experimental protocols for characterizing such interactions and presents quantitative data and visual models to elucidate the underlying pharmacology.

Introduction to this compound

This compound is a tropane alkaloid derivative structurally analogous to cocaine.[2] The stereochemistry at the C-3 position of the tropane ring is critical for its activity, with the 3β-isomer exhibiting significantly higher affinity for the dopamine transporter than the 3α-isomer.[1] Its primary pharmacological effect is the inhibition of dopamine reuptake by binding to DAT, which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[1] This action is responsible for its stimulant effects, which are estimated to be approximately 30% of cocaine's potency.[1][3]

Molecular Interaction with the Dopamine Transporter

Binding Site and Affinity

Like cocaine, pFBT binds to a high-affinity site on the dopamine transporter. This binding site is located deep within a pocket formed by transmembrane (TM) segments 1, 3, 6, and 8.[1] The interaction of pFBT with this site prevents the binding and subsequent translocation of dopamine. The 3β-isomer, 3β-(p-Fluorobenzoyloxy)tropane, demonstrates a high affinity for DAT.

Quantitative Binding Data

The binding affinity of a ligand for a transporter is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium.

| Compound | Target | Binding Affinity (Kᵢ, nM) |

| 3β-(p-Fluorobenzoyloxy)tropane | DAT | 12 |

| Cocaine | DAT | ~100 - 600 |

| Table 1: Comparative binding affinities of 3β-(p-Fluorobenzoyloxy)tropane and cocaine at the dopamine transporter (DAT). Data sourced from Benchchem[1]. |

Conformational State Stabilization

The dopamine transporter facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron through a cycle of conformational changes: it transitions from an outward-open state to a substrate-occluded state, and finally to an inward-open state to release dopamine into the cytosol.[4][5]

Inhibitors such as cocaine and its analogs, including pFBT, are understood to function by locking the transporter in the outward-open conformation.[6][7] This stabilization prevents the conformational transition required for dopamine translocation, effectively blocking the reuptake process.[8][9]

Functional and Signaling Consequences

The direct mechanism of pFBT is the non-competitive inhibition of dopamine transport. However, this action has significant downstream consequences for dopaminergic neurotransmission. By blocking DAT, pFBT causes an accumulation of dopamine in the synaptic cleft. This elevated concentration of synaptic dopamine leads to enhanced and prolonged activation of postsynaptic dopamine receptors (e.g., D1- and D2-like receptors), which in turn modulates various intracellular signaling cascades responsible for the psychostimulant effects.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of pFBT for DAT by measuring its ability to compete with a known radioligand.

Objective: To calculate the Kᵢ value of this compound at DAT.

Materials:

-

Radioligand: [³H]WIN 35,428 (or [³H]CFT), a high-affinity DAT ligand.[1]

-

Membrane Preparation: Synaptosomal membranes prepared from a DAT-rich brain region (e.g., striatum) or from cells expressing recombinant DAT.

-

Test Compound: this compound (unlabeled).

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and cocktail.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[10]

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + excess unlabeled DAT inhibitor.

-

Competition: Membrane preparation + radioligand + varying concentrations of pFBT (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add all components to the wells for a final volume of 250 µL. Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[10]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[10][11]

-

Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of pFBT.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of pFBT that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Synaptosomal Dopamine Uptake Assay

This protocol measures the functional inhibition of DAT by pFBT.

Objective: To determine the IC₅₀ value of pFBT for dopamine uptake inhibition.

Materials:

-

Radioligand: [³H]Dopamine.

-

Synaptosome Preparation: Freshly prepared synaptosomes from a DAT-rich brain region (e.g., striatum).

-

Test Compound: this compound (unlabeled).

-

Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

-

Non-specific Uptake Control: A known DAT inhibitor (e.g., GBR 12909) or incubation at 4°C.

-

Filtration Apparatus and Scintillation Counter .

Procedure:

-

Synaptosome Preparation: Homogenize fresh brain tissue in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2). Resuspend the synaptosome pellet in uptake buffer.

-

Pre-incubation: Aliquot synaptosomes into tubes and pre-incubate them for ~10 minutes at 37°C with varying concentrations of pFBT or vehicle.

-

Initiate Uptake: Add a fixed, low concentration of [³H]Dopamine to each tube to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear phase of dopamine uptake.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.

-

Counting: Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.

-

Data Analysis:

-

Determine specific uptake by subtracting the counts from non-specific control wells (e.g., those containing a saturating concentration of a DAT inhibitor).

-

Plot the percentage of specific [³H]Dopamine uptake against the log concentration of pFBT.

-

Use non-linear regression to determine the IC₅₀ value.

-

Conclusion

This compound exerts its mechanism of action at the dopamine transporter by binding with high affinity to the central substrate-binding site. This interaction allosterically stabilizes the transporter in an outward-open conformation, thereby preventing the translocation of dopamine from the synaptic cleft into the presynaptic neuron. The resulting increase in extracellular dopamine concentration leads to enhanced activation of postsynaptic dopamine receptors, underpinning the compound's psychostimulant properties. The experimental protocols detailed herein provide a robust framework for the quantitative characterization of pFBT and similar tropane-based ligands, which is essential for research in neuroscience and the development of novel therapeutics targeting the dopamine transporter.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 5. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Substrate-Driven Transition to an Inward-Facing Conformation in the Functional Mechanism of the Dopamine Transporter | PLOS One [journals.plos.org]

- 9. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation. [vivo.weill.cornell.edu]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

In Vitro Binding Affinity of 3-(p-Fluorobenzoyloxy)tropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Fluorobenzoyloxy)tropane, particularly its 3β-isomer (also known as pFBT or fluorotropacocaine), is a synthetic derivative of tropane (B1204802) and an analog of cocaine.[1] It is of significant interest in neuroscience and pharmacology due to its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the in vitro binding affinity of 3β-(p-Fluorobenzoyloxy)tropane, focusing on its interaction with the dopamine (B1211576) transporter (DAT). The guide includes quantitative binding data, detailed experimental protocols for radioligand binding assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The primary mechanism of action for 3β-(p-Fluorobenzoyloxy)tropane is the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT). Its binding affinity for DAT has been quantified, and it is often compared to cocaine and other tropane analogs to understand its potency and selectivity.

| Compound | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) |

| 3β-(p-Fluorobenzoyloxy)tropane | 12 | Not Reported | Not Reported |

| Cocaine | ~100 - 600 | ~200 - 3500 | ~200 - 2500 |

| WIN 35,428 (CFT) | ~10 - 20 | ~150 - 300 | ~1000 - 4000 |

Note: The binding affinity of 3β-(p-Fluorobenzoyloxy)tropane for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) is not widely reported in the scientific literature. Data for these transporters are often presented as selectivity ratios, which were not available at the time of this guide's compilation.

Experimental Protocols: Radioligand Binding Assay for the Dopamine Transporter

The following is a representative protocol for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound, such as 3β-(p-Fluorobenzoyloxy)tropane, for the dopamine transporter. This protocol is based on standard methodologies used in the field.

Materials and Reagents

-

Biological Material: Rat striatal tissue or cell lines expressing the recombinant human dopamine transporter (e.g., HEK-293 cells).

-

Radioligand: [³H]WIN 35,428 (2β-carbomethoxy-3β-(4-fluorophenyl)tropane), a high-affinity DAT ligand.

-

Test Compound: 3β-(p-Fluorobenzoyloxy)tropane.

-

Reference Compound: Cocaine or GBR 12909 for defining non-specific binding.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).

-

Protein Assay Reagents (e.g., BCA or Bradford).

Membrane Preparation

-

Dissect striatal tissue from rats on ice and place it in ice-cold homogenization buffer.

-

Homogenize the tissue using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step to wash the membranes.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Store the membrane aliquots at -80°C until use.

Binding Assay Procedure

-

Prepare serial dilutions of the test compound (3β-(p-Fluorobenzoyloxy)tropane) and the reference compound in the assay buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428 (at a concentration near its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of a high concentration of a non-labeled DAT inhibitor (e.g., 10 µM cocaine).

-

Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]WIN 35,428, and 50 µL of the test compound at various concentrations.

-

-

Incubate the plate at room temperature (or 4°C) for 60-120 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow for at least 4 hours of equilibration in the dark.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Determine IC₅₀:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Kᵢ:

-

Use the Cheng-Prusoff equation to calculate the inhibition constant (Kᵢ) from the IC₅₀ value:

-

Kᵢ = IC₅₀ / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the transporter.

-

-

-

Visualizations

Dopamine Signaling Pathway

The primary pharmacological effect of 3β-(p-Fluorobenzoyloxy)tropane is the blockade of the dopamine transporter (DAT). This action leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic neurotransmission.

References

The Pharmacological Profile of 3β-(p-Fluorobenzoyloxy)tropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3β-(p-Fluorobenzoyloxy)tropane (3β-FBT), also known as fluorotropacocaine, is a synthetic tropane (B1204802) derivative and a structural analog of cocaine.[1] It functions as a local anesthetic and a central nervous system stimulant, with a potency estimated to be approximately 30% that of cocaine.[1] This technical guide provides a comprehensive overview of the pharmacological profile of 3β-FBT, focusing on its interactions with monoamine transporters. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to support further research and drug development efforts.

Introduction

3β-(p-Fluorobenzoyloxy)tropane is a synthetic tropane alkaloid that has garnered interest in the scientific community due to its structural similarity to cocaine and its corresponding psychoactive and anesthetic properties.[2] First identified by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2008, it has since been classified as a designer drug.[1] The primary mechanism of action for 3β-FBT, like cocaine, is the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters such as dopamine (B1211576).[3] The stereochemistry of the molecule is crucial, with the 3β-isomer demonstrating a significantly higher affinity for the dopamine transporter (DAT) than its 3α-isomer counterpart.[3]

Quantitative Pharmacological Data

The primary molecular target of 3β-FBT is the dopamine transporter. While its interaction with the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET) is acknowledged, specific binding affinity data for these transporters are not widely available in the public domain, often being referred to in terms of selectivity ratios.[2][3]

| Compound | Transporter | Binding Affinity (Kᵢ, nM) |

| 3β-(p-Fluorobenzoyloxy)tropane | DAT | 12 |

| Cocaine | DAT | ~100-600 |

| Note: Cocaine's affinity values can vary between studies. Data for NET and SERT for 3β-FBT are not consistently reported in peer-reviewed literature.[2][3] |

Mechanism of Action: Monoamine Transporter Inhibition

3β-FBT exerts its stimulant effects by binding to and inhibiting the dopamine transporter (DAT). The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, a critical process for terminating dopaminergic signaling. By blocking this reuptake mechanism, 3β-FBT increases the extracellular concentration and duration of action of dopamine, leading to its characteristic stimulant effects.

Dopamine Signaling Pathway and Inhibition

The following diagram illustrates the normal process of dopamine signaling and its inhibition by tropane-based compounds like 3β-FBT.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 3β-FBT and similar tropane-based compounds.

Radioligand Binding Assay for Dopamine Transporter

This protocol is for a competitive binding assay to determine the affinity of a test compound for the dopamine transporter.

Materials:

-

Membrane Preparation: From a tissue source rich in DAT (e.g., rat striatum) or a cell line stably expressing the human dopamine transporter.

-

Radioligand: A high-affinity DAT ligand, such as [³H]WIN 35,428.

-

Test Compound: 3β-(p-Fluorobenzoyloxy)tropane.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters pre-soaked in a substance like polyethyleneimine to reduce non-specific binding.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in the assay buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (3β-FBT). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like cocaine).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Dopamine Reuptake Assay

This assay measures the functional inhibition of dopamine uptake by a test compound.

Materials:

-

Cell Line: A cell line expressing the dopamine transporter (e.g., HEK293-hDAT).

-

Radiolabeled Dopamine: [³H]Dopamine.

-

Test Compound: 3β-(p-Fluorobenzoyloxy)tropane.

-

Assay Buffer.

-

Lysis Buffer.

-

Scintillation Cocktail.

Procedure:

-

Cell Culture: Culture the DAT-expressing cells in appropriate media and plate them in multi-well plates.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of 3β-FBT.

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well. Incubate for a short period (e.g., 5-10 minutes) at a controlled temperature.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Dopamine.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 3β-FBT that causes 50% inhibition of dopamine uptake (IC₅₀).

In Vivo Locomotor Activity Assessment

This protocol assesses the stimulant effects of a test compound in rodents.

Materials:

-

Animals: Mice (e.g., C57BL/6 strain).

-

Test Compound: 3β-(p-Fluorobenzoyloxy)tropane.

-

Vehicle: Saline or other appropriate solvent.

-

Locomotor Activity Chambers: Open-field arenas equipped with photobeam detectors or video tracking software.

Procedure:

-

Habituation: Acclimate the mice to the testing room and the locomotor activity chambers for a set period before the experiment to reduce novelty-induced hyperactivity.

-

Drug Administration: Administer 3β-FBT or vehicle to the mice via a specific route (e.g., intraperitoneal injection).

-

Locomotor Activity Recording: Immediately after injection, place each mouse in a locomotor activity chamber and record its activity for a defined period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the recorded data to determine parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the drug-treated groups to the vehicle control group to assess the stimulant effects of 3β-FBT.

Conclusion

3β-(p-Fluorobenzoyloxy)tropane is a potent dopamine transporter inhibitor with stimulant properties analogous to cocaine. Its 3β-stereoisomer is crucial for its high affinity to the DAT. While its primary mechanism of action is well-understood, a comprehensive quantitative profile, particularly regarding its activity at the serotonin and norepinephrine transporters and its in vivo potency, remains to be fully elucidated in publicly available literature. The experimental protocols and workflows provided in this guide offer a standardized framework for researchers to further investigate the pharmacological characteristics of 3β-FBT and other novel tropane-based compounds. Such research is essential for a complete understanding of their therapeutic potential and abuse liability.

References

The Genesis of Fluorotropacocaine: A Tale of Two Molecules in Dopamine Transporter Research

For Immediate Release

This in-depth technical guide explores the discovery, history, and development of two pivotal compounds known under the umbrella of "fluorotropacocaine": 3β-(4-fluorobenzoyloxy)tropane (pFBT) , a designer drug that emerged in the late 2000s, and 2β-carbomethoxy-3β-(4-fluorophenyl)tropane (CFT or WIN 35,428) , a foundational tool in neuroscience research for imaging the dopamine (B1211576) transporter (DAT). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, pharmacological properties, and the experimental methodologies used in their evaluation.

A Fork in the Developmental Road: From Research Tool to Recreational Drug

The story of fluorotropacocaine is not of a single molecule, but of two structurally related yet functionally distinct compounds that have carved separate niches in the world of psychoactive substances.

2β-Carbomethoxy-3β-(4-fluorophenyl)tropane (CFT or WIN 35,428): A Pioneer in Dopamine Transporter Imaging

First synthesized in 1973, CFT (WIN 35,428) quickly became a valuable asset in the study of the dopamine transporter. Its development was a significant step forward in understanding the neurobiology of dopamine, a key neurotransmitter involved in reward, motivation, and motor control. The introduction of a fluorine atom into the phenyltropane structure offered several advantages, including increased metabolic stability and the potential for radiolabeling for in vivo imaging techniques.

CFT exhibits high affinity and selectivity for the dopamine transporter, acting as a potent dopamine reuptake inhibitor. This property made it an ideal candidate for development as a radioligand for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The ability to visualize and quantify dopamine transporters in the living brain has been instrumental in advancing our understanding of neurological and psychiatric disorders such as Parkinson's disease, ADHD, and substance use disorders.

3β-(4-fluorobenzoyloxy)tropane (pFBT): An Unintended consequence

In contrast to the deliberate scientific development of CFT, 3β-(4-fluorobenzoyloxy)tropane, also known as pFBT or simply fluorotropacocaine in the context of recreational drugs, emerged on the designer drug market in the late 2000s. First reported by Finnish authorities to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2008, pFBT is a structural analog of cocaine where the benzoyloxy group is substituted with a 4-fluorobenzoyloxy group.[1][2]

Its synthesis is relatively straightforward, involving the esterification of pseudotropine with 4-fluorobenzoyl chloride.[3] While its stimulant potency is reported to be approximately 30% that of cocaine, detailed in vitro pharmacological data on its binding affinities for the monoamine transporters has been less readily available in the public domain.[4] However, it has been shown to displace [3H]cocaine from membranes containing Brain Acid Soluble Protein 1 (BASP1), suggesting a high-affinity binding site.

Quantitative Pharmacological Profile

The primary mechanism of action for both CFT and pFBT is the inhibition of the dopamine transporter, which leads to an increase in extracellular dopamine levels in the synaptic cleft. However, their potencies and selectivities for the different monoamine transporters (dopamine, serotonin, and norepinephrine (B1679862) transporters) differ.

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Reference |

| Cocaine | 230 - 740 | 480 - 750 | 278 - 480 | [5][6] |

| CFT (WIN 35,428) | 11 - 22 | ~3x less potent than at DAT | ~10x less potent than at DAT | [3][7] |

| pFBT | Not explicitly reported | Not explicitly reported | Not explicitly reported |

Note: The binding affinities can vary depending on the experimental conditions and tissue preparations used.

Experimental Protocols

Synthesis of 3β-(4-fluorobenzoyloxy)tropane (pFBT)

The synthesis of pFBT is typically achieved through the esterification of pseudotropine.

Workflow for the Synthesis of pFBT

Caption: Synthesis of pFBT via esterification.

Methodology:

-

Reactant Preparation: Dissolve pseudotropine in an anhydrous solvent such as dichloromethane.

-

Addition of Base: Add a base, typically triethylamine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add 4-fluorobenzoyl chloride to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Workup: Wash the reaction mixture with an aqueous solution to remove unreacted reagents and byproducts.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 3β-(4-fluorobenzoyloxy)tropane.[3]

Synthesis of 2β-carbomethoxy-3β-(4-fluorophenyl)tropane (CFT, WIN 35,428)

The synthesis of CFT is a more complex multi-step process, often starting from cocaine or its derivatives. A common route involves the reaction of anhydroecgonine (B8767336) methyl ester with a Grignard reagent.

Workflow for the Synthesis of CFT

Caption: Synthesis of CFT via Michael addition.

Methodology:

-

Grignard Reagent Formation: Prepare the 4-fluorophenylmagnesium bromide Grignard reagent from 4-fluorobromobenzene and magnesium turnings in an anhydrous ether solvent.

-

Michael Addition: React the Grignard reagent with anhydroecgonine methyl ester in a suitable solvent. This reaction proceeds via a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ester.

-

Workup and Purification: Quench the reaction with a proton source and purify the resulting product to obtain 2β-carbomethoxy-3β-(4-fluorophenyl)tropane.[8]

Radioligand Binding Assay for Dopamine Transporter

Competitive radioligand binding assays are used to determine the affinity of a test compound for the dopamine transporter. [3H]WIN 35,428 is a commonly used radioligand for this purpose.

Workflow for [3H]WIN 35,428 Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize brain tissue rich in dopamine transporters (e.g., striatum) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the unlabeled test compound.

-

Separation: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9]

Dopamine Signaling Pathway Inhibition

Both CFT and pFBT exert their primary effects by blocking the dopamine transporter (DAT). This inhibition disrupts the normal reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and prolonged stimulation of postsynaptic dopamine receptors.

Caption: Inhibition of Dopamine Reuptake by Fluorotropacocaine.

The downstream signaling cascade activated by dopamine receptor stimulation is complex and depends on the specific receptor subtype (D1-like or D2-like). Generally, D1-like receptor activation leads to stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), activating Protein Kinase A (PKA). D2-like receptor activation, conversely, inhibits adenylyl cyclase. These signaling pathways ultimately modulate neuronal excitability and gene expression, contributing to the behavioral effects of these compounds.[10][11]

Conclusion

The development of fluorotropacocaine derivatives has taken two distinct paths. CFT (WIN 35,428), born from systematic scientific inquiry, has become an indispensable tool for neuroimaging and understanding the dopamine system. In contrast, pFBT emerged from the clandestine world of designer drugs, highlighting the ongoing challenge of regulating novel psychoactive substances. This guide provides a foundational technical overview of these two important molecules, offering insights into their history, synthesis, and pharmacological actions for the scientific community. Further research, particularly into the detailed in vitro pharmacology of pFBT, is needed to fully understand its effects and potential risks.

References

- 1. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. - Drugs and Alcohol [drugsandalcohol.ie]

- 3. 3-(p-Fluorobenzoyloxy)tropane|Research Chemical [benchchem.com]

- 4. (-)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H]WIN 35,428 Binding Assay [bio-protocol.org]

- 10. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 11. Scientists Unravel Novel Signaling Cascade Determining Dopamine Transporter Activity and Its Association with Cocaine Addiction----Chinese Academy of Sciences [english.cas.cn]

Navigating the Properties of 3-(p-Fluorobenzoyloxy)tropane: A Technical Guide to its Solubility and Stability in DMSO

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-(p-Fluorobenzoyloxy)tropane in dimethyl sulfoxide (B87167) (DMSO), a critical solvent in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, detailed experimental protocols, and visualizations of its molecular interactions.

Core Properties and Solubility in DMSO

This compound, a synthetic tropane (B1204802) alkaloid with the molecular formula C₁₅H₁₈FNO₂ and a molar mass of 263.31 g/mol , is structurally analogous to cocaine. It is characterized as a white crystalline solid and is generally considered to have high solubility.

Table 1: Quantitative Solubility Data of this compound Forms in DMSO

| Compound Form | Solvent | Solubility | Source |

| 3-p-FBT (hydrochloride) | DMSO | 12 mg/mL | |

| This compound (free base) | DMSO | Data not available | N/A |

Stability Profile in DMSO

The stability of this compound in DMSO

3-(p-Fluorobenzoyloxy)tropane: A Technical Guide on its Function as a Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(p-Fluorobenzoyloxy)tropane, a synthetic tropane (B1204802) alkaloid and a potent dopamine (B1211576) reuptake inhibitor. Structurally analogous to cocaine, this compound has garnered interest in neuroscience research for its potential as a radiolabeled agent for studying receptor binding and as a reference standard in forensic analysis. This guide details its synthesis, mechanism of action, and the available pharmacological data, presenting a valuable resource for professionals in drug development and neuroscience.

Introduction

This compound, also known as fluorotropacocaine or pFBT, is a tropane derivative that functions as a dopamine reuptake inhibitor. Its chemical formula is C₁₅H₁₈FNO₂ and it has a molar mass of 263.31 g/mol . Like cocaine, it interacts with the dopamine transporter (DAT), as well as the norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters. The 3β-isomer of this compound is noted to have a significantly higher affinity for the dopamine transporter compared to its 3α-isomer counterpart. Research suggests that the stimulant effects of the 3β-isomer are approximately 30% of the potency of cocaine.[1] This compound has also been identified as a designer drug, appearing in "bath salt" products.[1]

Synthesis

The primary route for the synthesis of this compound and its stereoisomers is through the esterification of a tropane alcohol with 4-fluorobenzoyl chloride. The stereochemistry of the final product is determined by the choice of the starting tropane alcohol.

Synthesis of 3β-(p-Fluorobenzoyloxy)tropane

The 3β-isomer is synthesized using pseudotropine (3β-tropanol) as the starting material. The reaction involves the nucleophilic acyl substitution of pseudotropine with 4-fluorobenzoyl chloride.

Synthesis of 3α-(p-Fluorobenzoyloxy)tropane

The 3α-isomer is synthesized using tropine (B42219) (3α-tropanol) as the precursor, following a similar esterification reaction with 4-fluorobenzoyl chloride.

Pharmacological Data

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT). The 3β-isomer exhibits a notable affinity for DAT.

Monoamine Transporter Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of the 3β-isomer of this compound for the dopamine transporter. For comparison, data for cocaine and other relevant tropane analogs are also included.

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| 3β-(p-Fluorobenzoyloxy)tropane | 12 | Not Reported | Not Reported |

| Cocaine | 98.3 | 114 | 443 |

| WIN 35,428 | 13.1 | 1960 | 1480 |

| RTI-113 | 0.61 | 2.92 | 10.3 |

| Note: The binding affinities for SERT and NET for 3β-(p-Fluorobenzoyloxy)tropane are not readily available in the reviewed literature. Binding affinity values for cocaine and other analogs can vary between studies. |

Experimental Protocols

Representative Synthesis of 3β-(p-Fluorobenzoyloxy)tropane

The following is a representative experimental protocol based on the general method of esterification. Disclaimer: This is a generalized procedure and may require optimization.

Materials:

-

Pseudotropine

-

4-fluorobenzoyl chloride

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or anhydrous toluene

-

Triethylamine (B128534) (optional, as a base)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve pseudotropine in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add 4-fluorobenzoyl chloride to the cooled solution. An equimolar amount or a slight excess is typically used. If desired, a non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[2]

Radioligand Binding Assay for Dopamine Transporter

This protocol is adapted from established methods for determining the binding affinity of compounds at the dopamine transporter using a radiolabeled ligand such as [³H]WIN 35,428.

Materials:

-

Rat striatal tissue or cells expressing the dopamine transporter

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

[³H]WIN 35,428 (radioligand)

-

Unlabeled test compound (this compound)

-

Non-specific binding inhibitor (e.g., high concentration of cocaine or unlabeled WIN 35,428)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428 at a concentration near its Kd, and varying concentrations of the unlabeled test compound. For determining non-specific binding, use a saturating concentration of a known DAT inhibitor.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on DAT.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay to determine transporter affinity.

Conclusion

This compound is a valuable research tool for the study of the dopamine transporter system. Its synthesis is achievable through established organic chemistry techniques, and its primary pharmacological action as a dopamine reuptake inhibitor is well-recognized. While quantitative data on its binding affinity for the dopamine transporter is available for the more potent 3β-isomer, further research is needed to fully characterize its interaction with the serotonin and norepinephrine transporters, as well as to determine the pharmacological profile of the 3α-isomer. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug development and neuropharmacology.

References

molecular formula and molar mass of 4-Fluorotropacocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-Fluorotropacocaine, a synthetic tropane (B1204802) derivative. It details the compound's molecular and physical properties, outlines its synthesis and analytical characterization, and explores its pharmacological profile as a monoamine reuptake inhibitor. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of novel psychoactive compounds and therapeutics.

Chemical and Physical Properties

4-Fluorotropacocaine, also known as 3β-(4-fluorobenzoyloxy)tropane, is a synthetic analogue of cocaine. The introduction of a fluorine atom to the benzoyloxy group significantly influences its chemical properties and pharmacological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈FNO₂ | [1] |

| Molar Mass | 263.31 g/mol | [2][3][4][5] |

| IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-fluorobenzoate | [1] |

| CAS Number | 172883-97-5 | [1] |

Synthesis and Characterization

The synthesis of 4-Fluorotropacocaine is typically achieved through the esterification of a tropane alcohol with 4-fluorobenzoyl chloride. The stereochemistry of the final product is dependent on the starting tropane alcohol.

Synthesis of 3β-(4-fluorobenzoyloxy)tropane (4-Fluorotropacocaine)

Experimental Protocol:

The synthesis of the 3β-isomer, 4-Fluorotropacocaine, is achieved using pseudotropine as the starting material. The following is a representative protocol:

-

Reaction Setup: In a round-bottom flask, dissolve pseudotropine in an anhydrous solvent such as dichloromethane (B109758) or toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: To the stirred solution, add 4-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or refluxed for several hours to ensure complete esterification.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with an aqueous solution to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield the pure 3β-(4-fluorobenzoyloxy)tropane.

Analytical Characterization

The structural confirmation and purity assessment of 4-Fluorotropacocaine are crucial. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is utilized to determine the purity of the synthesized compound and to identify it based on its retention time and mass spectrum.

Experimental Protocol:

-

Sample Preparation: A dilute solution of 4-Fluorotropacocaine is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS, is typically used.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250-280 °C).

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is standard for generating a reproducible mass spectrum.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is compared to a reference library for identification.

-

2.2.2. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a particularly powerful technique for characterizing fluorinated compounds like 4-Fluorotropacocaine. It provides information about the chemical environment of the fluorine atom and can be used to distinguish between isomers.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrument Parameters:

-

Spectrometer Frequency: A high-field NMR spectrometer is used.

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient.

-

Relaxation Delay: A sufficient delay between pulses is necessary for quantitative analysis.

-

Decoupling: Proton decoupling is often employed to simplify the spectrum.

-

-

Data Analysis: The chemical shift of the fluorine signal and its coupling constants to neighboring protons provide valuable structural information.

Pharmacology

4-Fluorotropacocaine is a psychoactive compound that primarily acts as a monoamine reuptake inhibitor. It exhibits affinity for the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and to a lesser extent, the norepinephrine (B1679862) transporter (NET).

Mechanism of Action

4-Fluorotropacocaine binds to DAT and SERT on the presynaptic neuronal membrane, blocking the reuptake of dopamine and serotonin from the synaptic cleft. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and serotonergic neurotransmission.

In Vitro Pharmacology

While specific binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) values for 4-Fluorotropacocaine are not extensively reported in publicly available literature, it is understood to be a potent inhibitor of both dopamine and serotonin reuptake. For comparison, cocaine inhibits DAT, SERT, and NET with Kᵢ values in the range of 0.2 to 0.7 µM.[6] The introduction of the fluorine atom is known to modulate the binding affinity and selectivity for these transporters.

Signaling Pathways

The pharmacological effects of 4-Fluorotropacocaine are mediated through its interaction with monoamine transporters, which in turn modulates downstream signaling cascades.

Dopamine Transporter (DAT) Signaling

By inhibiting DAT, 4-Fluorotropacocaine increases the concentration of dopamine in the synapse. This leads to enhanced activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors that can either stimulate or inhibit adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinases such as Protein Kinase A (PKA).

Figure 1: Simplified signaling pathway of 4-Fluorotropacocaine at the dopamine transporter.

Serotonin Transporter (SERT) Signaling

Similarly, inhibition of SERT by 4-Fluorotropacocaine increases synaptic serotonin levels. This enhances the activation of various postsynaptic serotonin receptors (5-HTRs), which are a diverse family of receptors that can be either G-protein coupled or ligand-gated ion channels, leading to a wide range of downstream cellular responses.

Figure 2: Simplified signaling pathway of 4-Fluorotropacocaine at the serotonin transporter.

Pharmacokinetics

Conclusion

4-Fluorotropacocaine is a synthetic tropane derivative with significant activity as a dopamine and serotonin reuptake inhibitor. Its synthesis is well-established, and it can be effectively characterized using modern analytical techniques. Further research is warranted to fully elucidate its quantitative pharmacological profile, pharmacokinetic properties, and potential therapeutic applications or toxicological risks. This document provides a foundational guide for researchers and professionals working with this and related compounds.

References

- 1. Dopamine transporter inhibition is required for cocaine-induced stereotypy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(p-Fluorobenzoyloxy)tropane|Research Chemical [benchchem.com]

- 3. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The syntheses and characterization 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer. - Drugs and Alcohol [drugsandalcohol.ie]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radiolabeling 3-(p-Fluorobenzoyloxy)tropane with Fluorine-18 for PET

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and quality control of [¹⁸F]3-(p-Fluorobenzoyloxy)tropane ([¹⁸F]FBT), a potential radiotracer for Positron Emission Tomography (PET) imaging. This document outlines the necessary precursors, radiolabeling procedures, purification methods, and quality control parameters based on established methodologies for similar tropane-based radiopharmaceuticals.

Introduction

This compound, also known as fluorotropacocaine, is a synthetic tropane (B1204802) derivative that has been investigated for its potential as a central nervous system imaging agent with PET. Its structure is analogous to cocaine, and it has been explored for its interaction with various transporter systems and receptors in the brain. The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F) allows for non-invasive in vivo imaging and quantification of its biological targets. The ¹⁸F-labeled derivative has been noted for its potential as a muscarinic acetylcholine (B1216132) ligand for PET imaging[1].

This document details the radiosynthesis of [¹⁸F]FBT, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor.

Radiolabeling Workflow

The overall workflow for the production of [¹⁸F]FBT for PET imaging involves several key stages, from the synthesis of the precursor molecule to the final quality control of the radiolabeled product.

Caption: General workflow for the synthesis of [¹⁸F]this compound.

Experimental Protocols

Precursor Synthesis: 3-(p-Nitrobenzoyloxy)tropane

The synthesis of the nitro-precursor is a critical first step for the subsequent radiolabeling reaction.

Materials:

-

Tropine (B42219) or Pseudotropine

-

4-Nitrobenzoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or Toluene

-

Triethylamine (B128534) (TEA) or Pyridine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve tropine (or pseudotropine) and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-(p-Nitrobenzoyloxy)tropane.

Automated Radiosynthesis of [¹⁸F]this compound

The radiosynthesis is typically performed in an automated synthesis module to ensure radiation safety and reproducibility. The following is a general protocol for a nucleophilic aromatic substitution reaction.

Materials:

-

3-(p-Nitrobenzoyloxy)tropane precursor

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

-

Acetonitrile (B52724) (for azeotropic drying)

-

Sterile water for injection

-

Ethanol (B145695) for injection

Automated Synthesis Module Setup:

The synthesis is performed on a commercial automated synthesis module (e.g., TRACERlab, Synthra, etc.). The reagents are pre-loaded into the appropriate vials and cartridges on the module.

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The [¹⁸O]H₂O is recovered. The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with additions of acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110-120 °C) to obtain a dry [¹⁸F]F-K₂₂₂-K₂CO₃ complex.

-

Nucleophilic Substitution: A solution of the 3-(p-nitrobenzoyloxy)tropane precursor (typically 1-5 mg) in anhydrous DMSO is added to the reaction vessel. The reaction mixture is heated at a high temperature (e.g., 150-180 °C) for a specified time (e.g., 10-20 minutes).

-

Purification: After cooling, the reaction mixture is diluted with the HPLC mobile phase and purified by semi-preparative High-Performance Liquid Chromatography (HPLC). The fraction corresponding to [¹⁸F]FBT is collected.

-

Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is eluted from the C18 cartridge with a small volume of ethanol and then diluted with sterile saline for injection to the desired final volume and ethanol concentration. The final product solution is passed through a sterile 0.22 µm filter into a sterile vial.

Caption: Radiosynthesis of [¹⁸F]FBT via nucleophilic substitution.

Quality Control

A series of quality control tests are essential to ensure the final product is safe and suitable for human administration.

| Parameter | Method | Specification |

| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |

| pH | pH paper or pH meter | 4.5 - 7.5 |

| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |

| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% ¹⁸F |

| Half-life | Dose calibrator | 105 - 115 minutes |

| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm |

| Kryptofix 2.2.2 | Spot test or HPLC | < 50 µg/mL |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. injection volume in mL) |

| Sterility | USP <71> Sterility Tests | Sterile |

Analytical HPLC Method

-

Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or ammonium (B1175870) formate (B1220265) buffer)

-

Flow Rate: 1.0 mL/min

-

Detection: UV (at ~254 nm) and radioactivity detector in series.

-

Retention Time: To be determined by injecting the non-radioactive standard.

Radio-TLC Method

-

Stationary Phase: Silica gel plate

-

Mobile Phase: A mixture of dichloromethane and methanol (B129727) (e.g., 9:1 v/v)

-

Detection: Radio-TLC scanner

-

Rf values: [¹⁸F]Fluoride will remain at the origin (Rf ≈ 0), while [¹⁸F]FBT will move up the plate. The exact Rf value should be determined using the non-radioactive standard.

Data Presentation

| Parameter | Value |

| Radiochemical Yield (decay-corrected) | 15 - 30% |

| Radiochemical Purity | > 98% |

| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at end of synthesis |

| Total Synthesis Time | 50 - 70 minutes |

Discussion

The successful radiosynthesis of [¹⁸F]this compound relies on the efficient nucleophilic substitution of the nitro-group on the precursor molecule with activated [¹⁸F]fluoride. The reaction conditions, including temperature, reaction time, and solvent, need to be carefully optimized to maximize the radiochemical yield while minimizing the formation of impurities. Automated synthesis modules are highly recommended for this process to ensure operator safety and consistency of production. Rigorous quality control is mandatory to ensure the final product is suitable for clinical applications. The protocols provided here serve as a general guideline, and specific parameters may need to be adjusted based on the available equipment and specific experimental conditions.

References

Application Notes and Protocols for In Vivo PET Imaging with [18F] Labeled Tropane Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of physiological processes. When combined with radiolabeled tracers, PET provides a window into the molecular workings of the body. [18F] labeled tropane (B1204802) analogs are a class of radiotracers designed to specifically target the dopamine (B1211576) transporter (DAT), a key protein in the regulation of dopamine neurotransmission. Dysregulation of DAT is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.

These application notes provide a detailed protocol for conducting in vivo PET imaging studies in preclinical models using [18F] labeled tropane analogs to quantify DAT density and occupancy.

Featured [18F] Labeled Tropane Analogs

Several [18F] labeled tropane analogs have been developed for PET imaging of DAT. The choice of tracer can be guided by factors such as binding affinity, selectivity, and kinetic properties. Below is a summary of some commonly used analogs.

| Radiotracer | Target | Ki (nM) for DAT | Striatum-to-Cerebellum Ratio (Peak) | Key Characteristics |

| [18F]FECT | DAT | ~5-10 | ~8-12 | Good brain uptake and favorable kinetics for quantifying DAT. |

| [18F]FP-CIT | DAT | ~10-20 | ~6-10 | Widely used in clinical research for DAT imaging. |

| [18F]FE-PE2I | DAT | <1 | >10 | High affinity and selectivity, may be suitable for measuring small changes in DAT. |

| [18F]LBT-999 | DAT | <1 | >12 | High affinity and shows good brain penetration. |

Experimental Protocols

Animal Preparation

Proper animal preparation is critical for obtaining high-quality and reproducible PET imaging data.

1.1. Animal Models:

-

Rodents (Rats, Mice): Commonly used for initial tracer evaluation and biodistribution studies. Sprague-Dawley rats and C57BL/6 mice are frequently used strains.

-

Non-Human Primates (NHPs): Rhesus or cynomolgus monkeys are often used for translational studies due to their closer phylogenetic relationship to humans.

1.2. Acclimation:

-

Animals should be acclimated to the housing facility for at least one week prior to imaging to minimize stress.

-

House animals in a temperature and humidity-controlled environment with a regular light/dark cycle.

1.3. Catheterization (Optional but Recommended):

-

For precise intravenous administration of the radiotracer and any pharmacological challenge agents, catheterization of a tail vein (rodents) or a peripheral vein (NHPs) is recommended. This should be performed 1-2 days prior to the imaging session to allow for recovery.

1.4. Anesthesia:

-

Anesthesia is necessary to prevent animal movement during the scan. Isoflurane (1-2% in oxygen) is a commonly used inhalant anesthetic due to its rapid induction and recovery times.[1]

-

It is crucial to maintain and monitor the animal's physiological status (body temperature, respiration rate) throughout the procedure.[2] Body temperature should be maintained using a heating pad or lamp.

Radiotracer Administration

2.1. Dosage:

-

The injected dose of the [18F] labeled tropane analog will depend on the specific tracer, the animal model, and the PET scanner sensitivity.

-

For rodents, a typical dose ranges from 3.7 to 18.5 MBq (100-500 µCi).

-

For NHPs, a typical dose ranges from 74 to 185 MBq (2-5 mCi).

2.2. Administration Route:

-